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Compound of Interest

Compound Name: N,N'-Dimethyltrimethyleneurea

Cat. No.: B108851 Get Quote

In-Depth Technical Guide: N,N'-
Dimethyltrimethyleneurea
Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of N,N'-Dimethyltrimethyleneurea, a

cyclic urea commonly known in the scientific literature as 1,3-Dimethyl-1,3-diazinan-2-one or

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, and frequently referred to by the acronym

DMPU. This document furnishes its Chemical Abstracts Service (CAS) number, detailed

spectral data, and robust experimental protocols for its synthesis and characterization. DMPU

is primarily recognized for its utility as a polar aprotic solvent, often serving as a less toxic

substitute for hexamethylphosphoramide (HMPA).[1] While not identified as a direct participant

in biological signaling pathways, its application in the synthesis of biologically active molecules

underscores its importance in pharmaceutical research. This guide is intended to be a core

resource for professionals engaged in chemical synthesis and drug development.

Chemical Identification and Physical Properties
N,N'-Dimethyltrimethyleneurea is a cyclic urea with the systematic IUPAC name 1,3-

dimethyl-1,3-diazinan-2-one.
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Identifier Value

CAS Number 7226-23-5[2]

Molecular Formula C₆H₁₂N₂O[2]

Molecular Weight 128.17 g/mol [2]

Synonyms

1,3-Dimethyl-1,3-diazinan-2-one, 1,3-Dimethyl-

3,4,5,6-tetrahydro-2(1H)-pyrimidinone, DMPU,

N,N'-Dimethylpropyleneurea[2]

Physical Properties:

Property Value

Appearance Colorless, hygroscopic liquid[1]

Boiling Point 247 °C at 1013 hPa

Melting Point -24 °C

Density 1.064 g/cm³ at 20 °C

Refractive Index 1.488 at 20 °C

Vapor Pressure 0.5 hPa at 57 °C

Flash Point 121 °C

Autoignition Temperature 255 °C

Spectral Data
The following tables summarize the key spectral data for N,N'-Dimethyltrimethyleneurea
(DMPU).

2.1. ¹H NMR Spectroscopy
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.2 t 4H -CH₂-N-

~2.8 s 6H -CH₃

~1.8 p 2H -CH₂-C-CH₂-

2.2. ¹³C NMR Spectroscopy

Chemical Shift (δ) ppm Assignment

~165 C=O

~48 -CH₂-N-

~37 -CH₃

~21 -CH₂-C-CH₂-

2.3. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Intensity Assignment

~2950 Strong C-H stretch (aliphatic)

~1650 Strong C=O stretch (urea)

~1490 Medium C-N stretch

2.4. Mass Spectrometry (MS)

m/z Relative Intensity Assignment

128 High [M]⁺ (Molecular Ion)

71 High [M - C₂H₅N₂]⁺

58 High [M - C₄H₆O]⁺
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Experimental Protocols
3.1. Synthesis of N,N'-Dimethyltrimethyleneurea (DMPU)

This protocol is adapted from general methods for the synthesis of cyclic ureas.

Reaction Scheme:

Reactants

Product

N,N'-Dimethyl-1,3-propanediamine N,N'-Dimethyltrimethyleneurea (DMPU)

+ Urea
- 2 NH₃

Heat

Urea

Click to download full resolution via product page

Caption: Synthesis of N,N'-Dimethyltrimethyleneurea (DMPU).

Materials:

N,N'-Dimethyl-1,3-propanediamine

Urea

High-boiling point solvent (e.g., xylene or diglyme)

Nitrogen or Argon gas supply

Standard laboratory glassware (round-bottom flask, condenser, heating mantle, etc.)

Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a

reflux condenser, and a nitrogen inlet, combine equimolar amounts of N,N'-Dimethyl-1,3-
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propanediamine and urea.

Initial Heating: Heat the mixture to approximately 120-140°C under a slow stream of

nitrogen.[3] Ammonia gas will be evolved as the reaction proceeds.[3] Continue heating until

the evolution of ammonia ceases (approximately 1-2 hours).

Cyclization: After the initial reaction, add a high-boiling point solvent to the reaction mixture.

Increase the temperature to 160-200°C to facilitate the cyclization and the release of a

second molecule of ammonia.[3]

Workup: After cooling to room temperature, the solvent can be removed under reduced

pressure. The crude product is then purified by vacuum distillation.

Characterization: Confirm the identity and purity of the synthesized DMPU using the

spectroscopic methods detailed below.

3.2. ¹H and ¹³C NMR Spectroscopy

Instrumentation:

NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

Dissolve approximately 10-20 mg of the DMPU sample in 0.6-0.7 mL of a suitable deuterated

solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean vial.[4]

Transfer the solution to a 5 mm NMR tube. If any particulate matter is present, filter the

solution through a small cotton plug in a Pasteur pipette.[5]

Ensure the sample height in the NMR tube is approximately 4-5 cm.[4]

Data Acquisition:

Insert the sample into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to

optimize homogeneity.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://patents.google.com/patent/EP0558189A1/en
https://patents.google.com/patent/EP0558189A1/en
https://patents.google.com/patent/EP0558189A1/en
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.chem.rochester.edu/notvoodoo/pages/how_to.php?page=nmr_spectrum
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://books.rsc.org/books/monograph/591/chapter/269983/Acquiring-1H-and-13C-Spectra
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, a single scan

is sufficient for a sample of this concentration.

For ¹³C NMR, use a proton-decoupled pulse sequence. A sufficient number of scans should

be acquired to achieve an adequate signal-to-noise ratio.[7]

3.3. FT-IR Spectroscopy

Instrumentation:

FT-IR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or liquid sample

cell.

Sample Preparation (ATR Method):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a single drop of the liquid DMPU sample directly onto the ATR crystal.

Data Acquisition:

Acquire a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background to generate the final absorbance or transmittance

spectrum.

Clean the ATR crystal thoroughly after the measurement.

3.4. Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

Gas Chromatograph coupled to a Mass Spectrometer.

Sample Preparation:
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Prepare a dilute solution of the DMPU sample (approximately 10-100 µg/mL) in a volatile

organic solvent such as dichloromethane or ethyl acetate.

Transfer the solution to a 2 mL GC vial.

Data Acquisition:

GC Method:

Injector Temperature: 250°C

Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

Oven Program: Start at a suitable initial temperature (e.g., 50°C), hold for 1-2 minutes,

then ramp at 10-20°C/min to a final temperature of 250°C.

Carrier Gas: Helium at a constant flow rate.

MS Method:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 300.

Biological Significance and Applications
N,N'-Dimethyltrimethyleneurea (DMPU) is not known to be a direct participant in biological

signaling pathways. Its primary role in the life sciences is that of a versatile, polar aprotic

solvent. It has gained prominence as a safer alternative to the carcinogenic solvent

hexamethylphosphoramide (HMPA). DMPU is utilized in a variety of organic reactions,

including those for the synthesis of pharmaceutical intermediates and other biologically active

compounds. Its ability to enhance the reactivity of nucleophiles and its miscibility with a wide

range of solvents make it a valuable tool in drug discovery and development.

Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the synthesis and characterization of a

chemical compound like N,N'-Dimethyltrimethyleneurea.
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Caption: General workflow for chemical synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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